molecular formula C23H24O12S3 B108956 2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid CAS No. 101418-00-2

2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid

Cat. No.: B108956
CAS No.: 101418-00-2
M. Wt: 588.6 g/mol
InChI Key: ACZKMKGNTMOPBD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid is synthesized through the polycondensation of meta-cresolsulfonic acid and phenol. The process involves the reaction of these two compounds under controlled conditions to form a polymeric structure. The specific reaction conditions, such as temperature, pressure, and catalysts used, are critical to achieving the desired product with the appropriate molecular weight and properties .

Industrial Production Methods

In industrial settings, the production of policresulen involves large-scale polycondensation reactions. The process typically includes the preparation of meta-cresolsulfonic acid and phenol, followed by their controlled reaction in a reactor. The resulting polymer is then purified and formulated into various dosage forms, such as solutions, gels, and suppositories .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid undergoes several types of chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, which may alter its chemical structure and properties.

    Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy and stability.

    Substitution: this compound can participate in substitution reactions, where functional groups within the molecule are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving policresulen include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pH, and solvent, are tailored to achieve the desired reaction outcome .

Major Products Formed

The major products formed from the reactions of policresulen depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of policresulen, while substitution reactions may yield modified versions of the compound with different functional groups .

Scientific Research Applications

2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of antiseptic and selective coagulation properties, making it particularly effective in treating mucosal and dermal lesions without damaging healthy tissues .

Properties

IUPAC Name

2-hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O12S3/c1-11-4-18(24)20(36(27,28)29)8-14(11)6-16-10-22(38(33,34)35)23(26)17(13(16)3)7-15-9-21(37(30,31)32)19(25)5-12(15)2/h4-5,8-10,24-26H,6-7H2,1-3H3,(H,27,28,29)(H,30,31,32)(H,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZKMKGNTMOPBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CC2=CC(=C(C(=C2C)CC3=CC(=C(C=C3C)O)S(=O)(=O)O)O)S(=O)(=O)O)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O12S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70143913
Record name Policresulen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101418-00-2
Record name Policresulen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does policresulen exert its therapeutic effects?

A1: Policresulen acts as a locally acting hemostatic and antiseptic agent. [, , ] It achieves this through its astringent properties, causing coagulation and precipitation of proteins in necrotic or diseased tissues. [] This selective action helps in debridement and promotes healthy tissue regeneration.

Q2: What are the downstream effects of policresulen application on tissues?

A2: Policresulen application leads to denaturation and sloughing off of damaged tissues. [] This process facilitates the healing of wounds and lesions, particularly in cervical erosion and other gynecological conditions. [, , , , ]

Q3: What is the molecular structure of policresulen?

A3: Policresulen is a complex polymer, primarily consisting of methylene-bridged cresol sulfonic acid polymers. [, ] Due to its complex polymeric nature, a specific molecular formula is not readily defined.

Q4: Is there any spectroscopic data available for policresulen?

A4: While detailed spectroscopic analysis of the entire polymer is challenging, studies have utilized High-Performance Liquid Chromatography (HPLC) coupled with Q-TOF mass spectrometry to identify and characterize components and impurities within policresulen solutions. [, , ] These analyses provide valuable information about the composition and potential impurities present.

Q5: Does policresulen exhibit any catalytic activity?

A5: Based on current research, policresulen's primary mechanism of action is not attributed to catalytic activity. It predominantly acts through its hemostatic and antiseptic properties. [, , ]

Q6: Have there been any computational studies conducted on policresulen?

A6: While specific computational modeling studies on the entire policresulen polymer might be limited due to its complexity, research has focused on analyzing the structure-activity relationships of its components. [, , ] Understanding the individual components can provide insights into the overall behavior of policresulen.

Q7: How do structural modifications of policresulen components affect its activity?

A7: Research on policresulen primarily focuses on analyzing the composition and impurities present in its solution form. [] Detailed SAR studies examining the impact of specific structural modifications on the polymer's activity are limited in the current literature.

Q8: What are the common formulations of policresulen?

A8: Policresulen is available in various formulations, including solutions, gels, vaginal suppositories, and tablets. [, , , , , , ] The choice of formulation often depends on the specific application and route of administration.

Q9: What are the safety regulations surrounding the use of policresulen?

A9: The use and regulation of policresulen vary depending on the country and intended application. It is crucial to consult local regulations and prescribing information for specific guidelines and safety protocols.

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of policresulen?

A10: Due to its localized action and minimal systemic absorption, detailed ADME studies on policresulen are limited. Research primarily focuses on its local effects and safety profile in topical applications. [, , ]

Q11: What types of in vitro studies have been conducted on policresulen?

A11: In vitro studies have focused on evaluating the antimicrobial activity of policresulen against various pathogens, including bacteria, fungi, and protozoa. [, ] These studies help to establish its effectiveness as an antiseptic agent.

Q12: What animal models have been used to study the efficacy of policresulen?

A12: Research utilizing rabbit models has been conducted to evaluate the local tissue response and potential irritation caused by policresulen application. [, ] These studies are crucial for assessing the safety and tolerability of the compound.

Q13: Have there been any clinical trials investigating the efficacy of policresulen?

A13: Numerous clinical trials have demonstrated the efficacy and safety of policresulen in treating various gynecological conditions, such as cervical erosion, cervicitis, and vaginal infections. [, , , , , , , , , , , , ] These trials provide valuable data on its clinical benefits and potential applications.

Q14: Is there evidence of resistance development to policresulen?

A14: There is limited evidence of significant resistance development to policresulen. [] Its multi-modal mechanism of action, targeting various components of pathogens, likely contributes to its sustained effectiveness.

Q15: Are there any specific drug delivery systems designed for policresulen?

A15: Research has focused on developing different formulations, such as gels and suppositories, to enhance the delivery and retention of policresulen at the target site. [, , , , ] These formulations aim to improve its efficacy and minimize potential side effects.

Q16: What analytical methods are commonly used to characterize and quantify policresulen?

A16: HPLC coupled with various detection methods, such as UV detection and mass spectrometry, are frequently employed to analyze policresulen's composition and quantify its components. [, , ]

Q17: What is the environmental impact of policresulen?

A17: Research on the environmental impact and degradation of policresulen is limited. Further investigation is needed to assess its potential effects on the environment and develop sustainable disposal practices.

Q18: Have the analytical methods used to study policresulen been validated?

A18: Researchers have established and validated analytical methods, such as HPLC, for analyzing the composition and impurities of policresulen solutions. [, , ] These validations ensure the accuracy, precision, and reliability of the analytical data.

Q19: What quality control measures are in place for policresulen production?

A19: Pharmaceutical companies and regulatory agencies have established strict quality control standards for the manufacturing of policresulen products. These measures ensure the safety, efficacy, and consistency of the final product. [, ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.